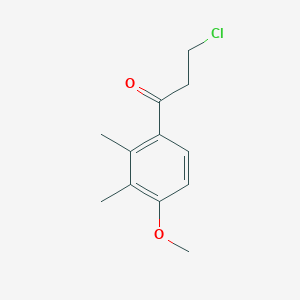
methyl (2S)-1-methylpiperazine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2S)-1-methylpiperazine-2-carboxylate is an organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a piperazine ring substituted with a methyl group and a carboxylate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-1-methylpiperazine-2-carboxylate typically involves the reaction of piperazine with methyl chloroformate under basic conditions. The reaction proceeds through nucleophilic substitution, where the piperazine nitrogen attacks the carbonyl carbon of methyl chloroformate, leading to the formation of the desired ester.
Reaction Conditions:
Reagents: Piperazine, methyl chloroformate
Solvent: Anhydrous dichloromethane
Base: Triethylamine
Temperature: Room temperature
Time: 2-4 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield and purity of the product. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-1-methylpiperazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding alcohol.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic hydrolysis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solvent: acetonitrile; temperature: 0-25°C.
Reduction: Lithium aluminum hydride; solvent: tetrahydrofuran; temperature: 0-25°C.
Hydrolysis: Hydrochloric acid or sodium hydroxide; solvent: water; temperature: reflux.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding alcohol.
Hydrolysis: Corresponding carboxylic acid.
Scientific Research Applications
Methyl (2S)-1-methylpiperazine-2-carboxylate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a building block for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of methyl (2S)-1-methylpiperazine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.
Comparison with Similar Compounds
Methyl (2S)-1-methylpiperazine-2-carboxylate can be compared with other piperazine derivatives, such as:
- Methyl (2S)-1-ethylpiperazine-2-carboxylate
- Methyl (2S)-1-propylpiperazine-2-carboxylate
- Methyl (2S)-1-butylpiperazine-2-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group and carboxylate ester group influences its reactivity and interaction with molecular targets, making it a valuable compound for various applications.
Properties
CAS No. |
939983-64-9 |
|---|---|
Molecular Formula |
C7H14N2O2 |
Molecular Weight |
158.20 g/mol |
IUPAC Name |
methyl (2S)-1-methylpiperazine-2-carboxylate |
InChI |
InChI=1S/C7H14N2O2/c1-9-4-3-8-5-6(9)7(10)11-2/h6,8H,3-5H2,1-2H3/t6-/m0/s1 |
InChI Key |
XJZSEVGWLANZJK-LURJTMIESA-N |
Isomeric SMILES |
CN1CCNC[C@H]1C(=O)OC |
Canonical SMILES |
CN1CCNCC1C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2,5-dioxopyrrolidin-1-yl) 3-[[3-methyl-1-oxo-1-[2-(phenylmethoxymethyl)pyrrolidin-1-yl]butan-2-yl]carbamoyl]octanoate](/img/structure/B8547222.png)


![N,N-bis(isopropyl)-2 [[4'-cyano-(1,1'-biphenyl)-4-yl]oxy]-acetamide](/img/structure/B8547250.png)
![5-Chloro-2-(2H-tetrazol-5-yl)[1,3]oxazolo[4,5-h]quinoline](/img/structure/B8547257.png)
![2-[(4-Phenoxyphenoxy)methyl]pyrrolidine](/img/structure/B8547260.png)



![5H-Dibenz[b,f]azepine-5-carboxylic acid, 10-methoxy-, methyl ester](/img/structure/B8547281.png)


![3-methyl-4-(4-N-methyl-[1,4]diazepan-1-yl)-benzoic acid](/img/structure/B8547296.png)

